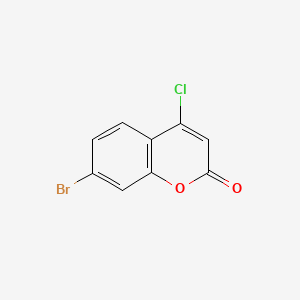

7-Bromo-4-chlorocoumarin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4BrClO2 |

|---|---|

Molecular Weight |

259.48 g/mol |

IUPAC Name |

7-bromo-4-chlorochromen-2-one |

InChI |

InChI=1S/C9H4BrClO2/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H |

InChI Key |

LCAUVHAQZDTFCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=O)C=C2Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 7 Bromo 4 Chlorocoumarin

Reactivity of the Lactone Ring System

The reactivity of the coumarin (B35378) core is largely centered around the α,β-unsaturated lactone system. This moiety is susceptible to both nucleophilic attack and reduction reactions.

Nucleophilic Attack and Ring Opening Reactions

The ester linkage within the lactone ring of 7-Bromo-4-chlorocoumarin is prone to cleavage under nucleophilic conditions. For instance, hydrolysis with alkalis leads to the opening of the lactone ring to form salts of the corresponding coumarinic acid (o-hydroxy-cis-cinnamic acid derivative). chemcess.com Acidification can then reverse this process, causing the ring to close and reform the coumarin structure. chemcess.com

The reaction of 3-halocoumarins with a base can initiate a Perkin rearrangement, which involves the initial ring fission followed by further transformations. psu.eduresearchgate.net This process begins with a rapid base-catalyzed ring opening to form a (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. psu.eduresearchgate.net

Hydrogenation and Other Reduction Pathways

The double bond within the lactone ring of coumarins can be reduced through catalytic hydrogenation. chemcess.com The specific products of this reaction are dependent on the conditions employed. For example, catalytic hydrogenation of the parent coumarin molecule can yield 3,4-dihydrocoumarin under moderate conditions. chemcess.com More forceful conditions, such as increased temperature and pressure, can lead to further reduction of the aromatic ring. chemcess.com

Transformations Involving Halogen Substituents at C-4 and C-7

The bromine and chlorine atoms attached to the coumarin framework at positions C-7 and C-4, respectively, are key sites for a variety of substitution and coupling reactions. These transformations allow for the introduction of diverse functional groups, significantly expanding the molecular complexity and potential applications of the resulting compounds.

Nucleophilic Aromatic Substitution Reactions at Bromine (C-7)

The bromine atom at the C-7 position can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions. wikipedia.orgencyclopedia.pub The reactivity of halogens in such reactions often follows the trend of I > Br > Cl > F, which is related to both the carbon-halogen bond strength and the stability of the departing halide ion. libretexts.org While specific examples for this compound are not detailed in the provided search results, the general principles of nucleophilic aromatic substitution on bromo-substituted aromatic rings are well-established. These reactions can be facilitated by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the intermediate Meisenheimer complex.

Nucleophilic Aromatic Substitution Reactions at Chlorine (C-4)

The chlorine atom at the C-4 position of the coumarin ring is also a site for nucleophilic substitution. 4-Chlorocoumarin and its derivatives are versatile starting materials for the synthesis of various substituted coumarins. rsc.orgrsc.org For example, they can react with organometallic reagents to yield 4-alkylcoumarins. rsc.org Additionally, reactions with bidentate nucleophiles have been explored. nih.govuni-hannover.de The reactivity at this position can also be influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction of 3-bromo-coumarins with thiolate anions, which are strong nucleophiles, can lead to substitution at the C-4 position through a thia-Michael addition/elimination process. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the halogenated sites of this compound are excellent handles for such transformations. researchgate.netresearchgate.net

Suzuki Coupling: The Suzuki reaction, which couples organoboronic acids or their esters with organic halides, is a widely used method for creating C-C bonds. worktribe.com Both the bromo and chloro substituents on the coumarin ring can participate in Suzuki couplings. mdpi.com The reactivity order in palladium-catalyzed couplings can be influenced by the specific catalyst and ligands used, but often follows the trend of I > OTf > Br > Cl. acs.org This allows for potential site-selective reactions. For instance, it is possible to selectively couple at the more reactive C-4 triflate position while leaving a C-3 bromo substituent intact. acs.org 4-chlorocoumarins have been successfully used in Suzuki reactions to produce 4-arylcoumarins. mdpi.comttu.edu

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organic halide. organic-chemistry.orglibretexts.org This reaction has been applied to 4-chlorocoumarin to synthesize 4-arylcoumarins. mdpi.com Similar to other palladium-catalyzed reactions, the Stille coupling offers a versatile method for introducing a variety of organic groups onto the coumarin scaffold. nih.govmdpi.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org While specific examples involving this compound are not explicitly detailed in the search results, the general applicability of Negishi coupling to aryl halides suggests its potential for modifying both the C-4 and C-7 positions of this molecule. mdpi.comgoogle.com

Halogen-Dance and Other Rearrangement Reactions

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heterocyclic ring. This transformation is typically base-catalyzed and proceeds through a series of deprotonation and halogenation steps. While the halogen dance is a known phenomenon in various aromatic systems, specific studies detailing this rearrangement for this compound are not extensively documented in the reviewed literature. However, the general mechanism involves a strong base abstracting a proton from the aromatic ring, leading to a carbanion. This carbanion can then induce the migration of a halogen atom. researchgate.netias.ac.inwhiterose.ac.uk For instance, in bromothiophenes, the halogen dance is initiated by deprotonation, followed by the formation of a bromo-bridged transition state. ias.ac.in This process can lead to isomerization or disproportionation products. ias.ac.in It is plausible that under specific basic conditions, this compound could undergo a similar rearrangement, potentially leading to the migration of the bromine atom to other positions on the benzenoid ring.

Another notable rearrangement reaction of halocoumarins is the Perkin rearrangement. This reaction, catalyzed by a base, involves the ring fission of a 3-halocoumarin to form a (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid, which then undergoes cyclization to yield a benzofuran-2-carboxylic acid. psu.edu Although this reaction specifically involves 3-halocoumarins, it highlights the susceptibility of the coumarin lactone ring to base-catalyzed rearrangements.

Electrophilic Aromatic Substitution Reactions on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromaticity of the system. byjus.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The benzenoid ring of this compound is susceptible to such reactions, with the existing substituents influencing the position of the incoming electrophile. The bromine atom at the 7-position and the lactone ring itself act as directing groups.

Common EAS reactions include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. byjus.commasterorganicchemistry.com The nitronium ion (NO2+) acts as the electrophile. byjus.com Nitration of 4-hydroxycoumarin (B602359) can lead to the formation of 3-nitro-4-hydroxycoumarin or 4-hydroxy-6-nitro-2H-chromen-2-one depending on the reaction conditions. arabjchem.org

Halogenation: This involves the substitution of a hydrogen atom with a halogen (e.g., chlorine, bromine). byjus.com These reactions often require a Lewis acid catalyst to activate the halogen. libretexts.org

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is typically carried out using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring using an alkyl halide or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com A Friedel-Crafts-type process has been proposed in the synthesis of 4-arylcoumarins. mdpi.com

The regioselectivity of these reactions on the this compound ring will be governed by the combined electronic effects of the bromo substituent and the coumarin nucleus.

Derivatization at Peripheral Reactive Sites

The chlorine atom at the 4-position and the bromine atom at the 7-position, along with the lactone ring, provide multiple sites for further derivatization of this compound.

Functionalization of the Pyranone Ring

The pyranone ring of the coumarin scaffold is a key site for chemical modifications. The chlorine atom at the 4-position is a particularly reactive handle for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups. For instance, 4-chlorocoumarins can react with amino acids to form N-(2-oxo-2H-1-benzopyran-4-yl) amino acids. nih.gov Furthermore, 4-chlorocoumarin serves as a crucial precursor for the synthesis of various fused heterocyclic systems, such as [l]benzopyrano[4,3-b]pyrrol-4-ones. nih.gov

The lactone ring itself can undergo ring-opening reactions under basic conditions, as seen in the Perkin rearrangement. psu.edu This reactivity can be harnessed to synthesize different classes of compounds.

Introduction of Diverse Chemical Moieties

The reactive sites on this compound allow for the introduction of a wide range of chemical functionalities, leading to novel derivatives with potentially interesting properties.

Sulfanyl Groups: The introduction of sulfur-containing moieties can significantly alter the biological and material properties of coumarins. rsc.org 4-Sulfanylcoumarins can be synthesized from 4-halocoumarins through nucleophilic vinylic substitution. rsc.orgconicet.gov.ar For example, 3-bromocoumarins react with thiols in the presence of DABCO to yield 4-sulfanylcoumarins. rsc.orgconicet.gov.arresearchgate.net This suggests that this compound could be a suitable substrate for similar transformations at the 4-position.

Azo Groups: Azo dyes, characterized by the -N=N- functional group, are important in various industries. chemrevlett.com They are typically prepared through a two-step reaction involving the diazotization of a primary aromatic amine to form a diazonium salt, followed by coupling with an aromatic compound. chemrevlett.comunb.cascispace.com Coumarin derivatives can act as the coupling component in the synthesis of azo dyes. researchgate.net The synthesis of coumarin-based azo dyes often involves the reaction of a diazotized amine with a 4-hydroxycoumarin derivative. researchgate.net While direct azo coupling with this compound might be challenging, it could be a precursor to a more reactive coumarin derivative suitable for this reaction.

Nitrogen-Containing Heterocycles: The fusion of nitrogen-containing heterocyclic rings to the coumarin scaffold can lead to compounds with diverse biological activities. mdpi.comsemanticscholar.orgresearchgate.net 4-Chlorocoumarins are key starting materials for the synthesis of various fused heterocycles. nih.govmdpi.com For example, 4-chlorocoumarin-3-carbonitrile, derived from 4-hydroxycoumarin, can be reacted with hydrazine (B178648) hydrate (B1144303) to form 3-aminochromeno[4,3-c]pyrazol-4(1H)one. mdpi.com Similarly, 4-chloro-3-nitrocoumarin (B1585357) can be used to synthesize thiazole-fused coumarins. mdpi.comsemanticscholar.org These examples highlight the potential of the 4-chloro substituent in this compound as a gateway to a wide range of nitrogen-containing heterocyclic derivatives.

Spectroscopic and Structural Elucidation of 7 Bromo 4 Chlorocoumarin

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 7-Bromo-4-chlorocoumarin, both Infrared (IR) and Raman spectroscopy would provide characteristic signals corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum is expected to be the strong absorption band for the C=O (carbonyl) stretching of the lactone ring. This band typically appears in the region of 1700-1750 cm⁻¹. The presence of an α,β-unsaturated system slightly lowers this frequency compared to a saturated ester. Aromatic C=C stretching vibrations are expected to produce multiple bands of variable intensity in the 1450-1620 cm⁻¹ region.

The C-H stretching vibrations of the aromatic ring are anticipated to appear above 3000 cm⁻¹, while the lone vinylic C-H stretch at the C3 position would also be in this region. The out-of-plane C-H bending vibrations give rise to strong bands in the 750-900 cm⁻¹ region, and their specific positions can help confirm the substitution pattern on the benzene (B151609) ring.

The vibrations involving the halogens are typically found in the fingerprint region of the spectrum. The C-Cl stretching vibration is expected to produce a strong band between 700 and 850 cm⁻¹, while the C-Br stretching vibration would appear at a lower frequency, generally in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, the C=C bonds of the aromatic and pyrone rings are expected to produce intense signals in the Raman spectrum due to their high polarizability sigmaaldrich.comachmem.com.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| C=O Stretch (Lactone) | 1750 - 1720 | Strong | Weak |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |

| C-O Stretch (Ester) | 1300 - 1200 | Strong | Medium |

| Aromatic C-H Bending | 900 - 750 | Strong | Weak |

| C-Cl Stretch | 850 - 700 | Strong | Medium |

| C-Br Stretch | 650 - 500 | Medium-Strong | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) for Proton Environment and Coupling

The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic/vinylic region, corresponding to the four protons in the molecule.

H-3 Proton: The proton at the C3 position is a vinylic proton and is expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift would be influenced by the adjacent C4-Cl and the C=O group, likely placing it in the 6.3-6.8 ppm range.

Aromatic Protons (H-5, H-6, H-8): These three protons form a coupled spin system on the benzene ring.

H-5: This proton is adjacent to the ring fusion and would be expected to appear as a doublet, coupled to H-6. Due to its proximity to the deshielding lactone oxygen, it is typically the most downfield of the aromatic protons, likely in the 7.7-8.0 ppm range.

H-6: This proton is coupled to both H-5 and H-8 (a weak meta-coupling). It would likely appear as a doublet of doublets.

H-8: This proton is adjacent to the bromine atom and would appear as a doublet, coupled to H-6. The strong electron-withdrawing and anisotropic effects of the bromine atom would influence its chemical shift.

The precise chemical shifts are influenced by the electronegativity and anisotropic effects of the halogen substituents docbrown.inforesearchgate.netresearchgate.net.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.5 - 6.8 | s (singlet) | N/A |

| H-5 | 7.8 - 8.1 | d (doublet) | JH5-H6 ≈ 8-9 |

| H-6 | 7.4 - 7.6 | dd (doublet of doublets) | JH6-H5 ≈ 8-9, JH6-H8 ≈ 2-3 |

| H-8 | 7.6 - 7.8 | d (doublet) | JH8-H6 ≈ 2-3 |

Carbon NMR (¹³C NMR) for Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display nine distinct signals, one for each unique carbon atom in the structure. The chemical shifts are influenced by hybridization and the electronic effects of the substituents docbrown.infobldpharm.com.

Carbonyl Carbon (C-2): The lactone carbonyl carbon is the most deshielded and is expected to appear furthest downfield, typically in the range of 158-162 ppm.

Olefinic Carbons (C-3, C-4): C-4, bonded to the electronegative chlorine, would be significantly deshielded. C-3 would appear at a higher field.

Oxygen-bearing Aromatic Carbon (C-8a): This quaternary carbon, bonded to the lactone oxygen, will be deshielded and appear in the aromatic region.

Halogenated Aromatic Carbons (C-4, C-7): The carbons directly attached to chlorine (C-4) and bromine (C-7) will have their chemical shifts influenced by the heavy atom effect and electronegativity. C-7, attached to bromine, is expected around 118-122 ppm, while the C-4 chemical shift will also be significantly affected by the chlorine substituent.

Other Aromatic Carbons (C-4a, C-5, C-6, C-8): The remaining aromatic carbons will resonate in the typical aromatic region of 115-135 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | 158 - 162 |

| C-3 | 115 - 120 |

| C-4 | 145 - 150 |

| C-4a | 118 - 122 |

| C-5 | 128 - 132 |

| C-6 | 125 - 129 |

| C-7 | 118 - 122 |

| C-8 | 116 - 120 |

| C-8a | 152 - 156 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments from 1D NMR spectra, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the signals for H-5 and H-6 would confirm their ortho relationship. A weaker cross-peak between H-6 and H-8 would confirm their meta-coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the signals of H-3, H-5, H-6, and H-8 to their respective carbon atoms (C-3, C-5, C-6, and C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key expected correlations would include the H-3 proton to the C-2 (carbonyl) and C-4a carbons, and the H-5 proton to the C-4, C-7, and C-8a carbons. These long-range correlations are crucial for assembling the molecular skeleton and assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. It could be used to confirm spatial relationships within the rigid ring system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₄BrClO₂), the calculated exact mass would be a key piece of identifying information.

A unique feature in the mass spectrum of this compound would be its complex isotopic pattern. The presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) would result in a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, with predictable relative intensities nih.gov.

The fragmentation of coumarins under electron ionization (EI) is well-studied and typically initiated by the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring to form a benzofuran radical cation nist.govscience-softcon.de. Subsequent fragmentations could involve the loss of the halogen atoms (Cl· or Br·) or further ring fragmentation.

**Table 4: Predicted HRMS Data for this compound (C₉H₄BrClO₂) **

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | [C₉H₄⁷⁹Br³⁵Cl O₂]⁺ | 273.9083 | Molecular Ion |

| [M-CO]⁺ | [C₈H₄⁷⁹Br³⁵Cl O]⁺ | 245.9134 | Loss of Carbon Monoxide |

| [M-CO-Cl]⁺ | [C₈H₄⁷⁹BrO]⁺ | 210.9496 | Loss of CO and Chlorine radical |

| [M-CO-Br]⁺ | [C₈H₄³⁵ClO]⁺ | 166.9951 | Loss of CO and Bromine radical |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The coumarin (B35378) core is a strong chromophore. Non-substituted coumarin derivatives typically exhibit two main absorption bands corresponding to π-π* transitions. For this compound, absorption maxima (λmax) are expected in the UV region, likely between 300 and 360 nm. The halogen substituents may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to the parent coumarin structure.

Many coumarin derivatives are known for their fluorescent properties. However, the presence of heavy atoms like bromine can lead to fluorescence quenching through enhanced intersystem crossing (the heavy-atom effect). Therefore, while this compound would be expected to absorb UV light, its fluorescence quantum yield may be significantly lower than that of non-brominated analogues. The emission, if observable, would be expected at a longer wavelength than the absorption, with the difference being the Stokes shift.

X-ray Crystallography for Definitive Solid-State Structure Determination

This section cannot be completed as no specific X-ray crystallography studies for this compound have been found in the reviewed literature.

Table 1: Crystal Data and Structure Refinement for this compound. Data not available.

Table 2: Selected Bond Lengths (Å) for this compound. Data not available.

Table 3: Selected Bond Angles (°) for this compound. Data not available.

Theoretical and Computational Studies of 7 Bromo 4 Chlorocoumarin

Analysis of Intermolecular Interactions and Crystal Packing:Techniques like Hirshfeld surface analysis are used to visualize and quantify intermolecular interactions within a crystal lattice. No crystallographic data or subsequent Hirshfeld analysis for 7-Bromo-4-chlorocoumarin has been published, leaving its solid-state interactions uncharacterized.

While numerous studies exist for other halogenated or substituted coumarins, the specific substitution pattern of a bromine atom at the 7-position and a chlorine atom at the 4-position presents a unique electronic and steric environment that cannot be accurately extrapolated from its isomers or related derivatives. The scientific community has yet to direct its computational resources toward this specific molecule, marking it as an open area for future investigation.

Advanced Applications and Potential Research Directions for 7 Bromo 4 Chlorocoumarin

Applications in Materials Science

The inherent fluorescence and photoreactive nature of the coumarin (B35378) core provide a versatile platform for the development of novel materials with tailored optical and responsive properties. The introduction of bromine and chlorine atoms at the 7- and 4-positions, respectively, is anticipated to modulate these characteristics, offering avenues for fine-tuning material performance.

Development as Fluorescent Dyes and Pigments

Coumarin derivatives are renowned for their strong fluorescence, making them valuable as fluorescent dyes and pigments. lookchem.comresearchgate.net The photophysical properties of coumarins, such as their absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts, are highly sensitive to the nature and position of substituents on the benzopyran ring. lookchem.comresearchgate.net Electron-donating groups at the 7-position are known to enhance fluorescence, while electron-withdrawing groups can also significantly influence the spectral properties.

While specific data for 7-Bromo-4-chlorocoumarin is not extensively documented in publicly available literature, the impact of halogen substitution on other coumarin systems suggests that the bromine and chlorine atoms in this compound would lead to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted coumarin. This effect is attributed to the "heavy atom effect" which can also influence the rates of intersystem crossing, potentially affecting the fluorescence quantum yield. Research into various 4-hydroxycoumarin (B602359) derivatives has demonstrated that these compounds can exhibit strong blue-green fluorescence, a characteristic that is tunable through substitution. researchgate.net The development of novel synthetic methodologies for a variety of substituted coumarins continues to expand the library of available fluorophores for diverse applications.

Potential in Optoelectronic Materials

The investigation of coumarin derivatives for optoelectronic applications is a burgeoning field of research. dergipark.org.tr These applications leverage the compounds' semiconductor-like behavior and their ability to absorb and emit light. dergipark.org.tr The optical and electronic properties of coumarins, such as their absorption band edge and optical bandgap, are crucial parameters for their use in devices like organic light-emitting diodes (OLEDs), photodiodes, and sensors. dergipark.org.tr

Studies on related compounds, such as 4-chloromethyl-7-hydroxy coumarin, have shown that these materials can exhibit semiconductor properties, making them promising candidates for various optoelectronic devices. dergipark.org.tr The solvent and concentration can significantly affect the optical parameters of these compounds. dergipark.org.tr While direct studies on this compound are limited, it is anticipated that the halogen substituents would modulate the electronic band structure, thereby influencing its optoelectronic characteristics. Further research into the synthesis and characterization of thin films of this compound and its derivatives is warranted to fully explore their potential in this domain.

Integration into Photoresponsive Polymers and Smart Materials

The ability of coumarin moieties to undergo reversible [2+2] cycloaddition upon exposure to UV light has been extensively utilized in the development of photoresponsive polymers and smart materials. nih.govacs.orgrsc.org This photoreaction allows for the light-induced crosslinking and cleavage of polymer chains, leading to materials with tunable properties such as self-healing capabilities, shape memory effects, and controlled release functionalities. nih.govrsc.org

The incorporation of coumarin derivatives into polymer backbones or as pendant groups can be achieved through various polymerization techniques. mdpi.com The resulting materials can change their mechanical strength, swelling behavior, and degradation rate in response to light. mdpi.com While the direct integration of this compound into such systems has not been widely reported, its inherent photoreactivity makes it a prime candidate for the design of novel photoresponsive polymers. The halogen substituents may influence the efficiency and wavelength dependence of the photodimerization reaction, offering a handle for tailoring the material's response. The development of coumarin-containing polymers for applications in drug delivery, tissue engineering, and soft robotics is an active area of research. nih.govnih.gov

Chemical Sensing and Probe Development

The pronounced sensitivity of the fluorescence of coumarin derivatives to their local environment makes them excellent candidates for the development of chemical sensors and probes. rsc.orgresearchgate.net The emission properties of these molecules can be modulated by factors such as solvent polarity, pH, and the presence of specific analytes, leading to "turn-on," "turn-off," or ratiometric fluorescent responses. rsc.org

Design of Fluorescent Probes for Environmental Analytes (e.g., metal ions, pH, polarity)

Coumarin-based fluorescent probes have been successfully designed for the detection of a wide range of environmental analytes. nih.govacs.org

Metal Ions: The coumarin scaffold can be functionalized with various chelating agents to create selective and sensitive fluorescent sensors for metal ions. ntu.edu.twresearchgate.netacs.orgjnanoworld.com The binding of a metal ion to the chelating moiety can alter the electronic properties of the coumarin fluorophore, resulting in a change in its fluorescence intensity or wavelength. For instance, coumarin-based probes have been developed for the detection of Cu2+, Fe3+, Hg2+, and other heavy metal ions in aqueous media. acs.orgnih.gov The design of such probes often involves modulating processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). While specific probes based on this compound are yet to be extensively reported, its core structure provides a suitable platform for the attachment of ion-specific ligands.

pH: The fluorescence of many coumarin derivatives is pH-dependent, making them useful as fluorescent pH indicators. nih.govresearchgate.netnih.govbohrium.com The protonation or deprotonation of functional groups on the coumarin ring can significantly alter their absorption and emission spectra. This property has been exploited to develop probes that can monitor pH changes in various environments, including within living cells. nih.gov The development of ratiometric pH probes, which exhibit changes in the ratio of fluorescence intensities at two different wavelengths, is particularly advantageous as it allows for more accurate and quantitative pH measurements. nih.gov

Polarity: The sensitivity of the fluorescence of certain coumarins to the polarity of their microenvironment allows them to be used as probes to study the properties of heterogeneous systems like micelles, polymers, and biological membranes. researchgate.net Changes in the emission wavelength and quantum yield can provide information about the local polarity and viscosity. researchgate.net

Development of Probes for Monitoring Chemical Reaction Mechanisms

The real-time monitoring of chemical reactions is crucial for understanding reaction kinetics and mechanisms. Fluorescent probes offer a non-invasive and highly sensitive method for this purpose. Coumarin-based probes can be designed to change their fluorescence properties in response to the formation of a specific product or the consumption of a reactant. acs.orgnih.govnih.gov For example, probes have been developed to monitor enzyme activity, where the enzymatic cleavage of a specific bond releases a highly fluorescent coumarin derivative. nih.gov The development of coumarin-derived fluorescent probes for monitoring dynamic processes in living cells, such as changes in the levels of reactive oxygen species or specific metabolites, is an area of active investigation. acs.orgnih.govnih.govscispace.com

While the application of this compound in this specific area is not yet established, its potential as a core scaffold for the design of reaction-specific probes is significant. By attaching appropriate reactive moieties, it could be adapted to monitor a variety of chemical transformations through changes in its fluorescence signal.

Role as Synthetic Intermediates for Complex Molecular Architectures

The strategic placement of bromo and chloro substituents on the coumarin framework imbues this compound with considerable potential as a precursor for a wide array of complex molecules. These halogen moieties can be selectively manipulated through various synthetic transformations, including cross-coupling reactions and nucleophilic substitutions, to introduce new functionalities and assemble elaborate molecular designs.

Precursors for Furocoumarins and Dihydrofurocoumarins

Furocoumarins, which encompass both linear and angular isomers, represent a significant class of photochemically active compounds. The synthesis of these tricyclic systems typically involves the annulation of a furan (B31954) ring onto a pre-existing coumarin core. While general methodologies for the synthesis of furocoumarins are well-documented, specific examples that utilize this compound as a direct starting material are not extensively reported in the current scientific literature.

Nevertheless, established synthetic strategies for furocoumarin construction suggest plausible pathways where this compound could serve as a valuable intermediate. For instance, the chloro group at the C4-position is amenable to displacement by a variety of nucleophiles, while the bromo group at the C7-position can be functionalized as a handle to construct the furan ring. The successful synthesis of dihydrofurocoumarins from 3-aminoalkyl-4-hydroxycoumarins highlights that modification at the 4-position of the coumarin ring is a critical step in the formation of the fused furan ring system, a strategy that could potentially be adapted for this compound.

Building Blocks for Polycyclic and Hybrid Systems

The design and synthesis of hybrid molecules, which integrate two or more pharmacophoric units into a single chemical entity, is a rapidly expanding field in medicinal chemistry and drug discovery. Coumarins are frequently incorporated as a key component in such hybrids, owing to their broad spectrum of biological activities. The this compound scaffold, with its two distinct points for chemical modification, presents an attractive platform for the creation of novel polycyclic and hybrid molecular systems.

For example, the bromo and chloro substituents can be sequentially functionalized using orthogonal chemical reactions to append different molecular fragments. This could be achieved through Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions at the C7-bromo position, followed by nucleophilic aromatic substitution at the C4-chloro position. Although specific examples employing this compound are not readily found in the literature, the successful synthesis of a variety of coumarin-based hybrids, including coumarin-nucleobase and coumarin-thiazole conjugates, from other halogenated coumarins underscores the viability of this synthetic approach.

Mechanistic Investigations in Organic Chemistry

Substituted coumarins are frequently utilized as model substrates in the investigation of reaction mechanisms, benefiting from their rigid structure and advantageous spectroscopic properties. The electronic perturbations induced by the bromo and chloro substituents in this compound can significantly influence the reactivity of the coumarin nucleus, rendering it a potentially insightful probe for mechanistic studies in organic chemistry.

However, a thorough review of the current scientific literature does not yield specific studies where this compound has been explicitly employed for the purpose of mechanistic investigation. Such studies could, for instance, explore the kinetics and regioselectivity of nucleophilic substitution at the C4-position or elucidate the influence of the C7-bromo group on the electrophilic character of the pyrone ring.

Future Research Opportunities and Challenges

The full synthetic potential of this compound as a versatile building block remains largely untapped. Future research in this area has the potential to unlock new avenues for the synthesis of novel compounds with intriguing and valuable properties.

Development of Greener and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including the coumarin family. Future research endeavors could be directed towards the development of more environmentally benign methodologies for the synthesis and derivatization of this compound. This could entail the use of greener solvents, innovative catalytic systems, and alternative energy sources such as microwave or ultrasonic irradiation. The conception of one-pot or multicomponent reactions originating from this compound would also represent a significant advancement towards more sustainable and efficient synthetic routes.

Exploration of Novel Reactivity Patterns and Catalysis

The unique substitution pattern of this compound suggests that it may exhibit novel and interesting reactivity under specific reaction conditions. For example, the interplay between the two halogen substituents could be harnessed within catalytic cycles to achieve highly selective and controlled chemical transformations. Research into the application of transition metal catalysis to selectively activate the C-Br and C-Cl bonds could pave the way for the discovery of new and powerful synthetic methodologies. Furthermore, investigating the reactivity of this compound in cycloaddition reactions or under photochemical conditions could reveal new pathways to complex and valuable molecular scaffolds. A key challenge in this area will be the development of methods for the selective functionalization of one halogen in the presence of the other, a breakthrough that would substantially elevate the synthetic utility of this compound.

Design of Next-Generation Advanced Materials Based on the Halogenated Coumarin Core

The design of next-generation advanced materials leveraging the halogenated coumarin core is a theoretical concept awaiting practical exploration in the case of this compound. The foundational principle of this approach lies in the versatility of the coumarin structure, which can be systematically modified to achieve desired material properties.

The introduction of both a bromine atom at the 7-position and a chlorine atom at the 4-position on the coumarin ring system is anticipated to create a unique electronic and steric environment. This specific substitution pattern could potentially lead to the development of materials with novel characteristics. The electron-withdrawing nature of the halogen atoms can influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which is a key factor in designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the presence of two distinct halogen atoms offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. For instance, these positions could serve as handles for polymerization reactions, leading to the creation of novel polymers with tailored optical and electronic properties. The bromine and chlorine atoms could also facilitate the formation of halogen bonds, which are increasingly being utilized as a tool for crystal engineering and the self-assembly of supramolecular structures.

Table of Potential Research Directions for this compound in Advanced Materials

| Research Direction | Potential Application | Rationale |

| Synthesis of Conjugated Polymers | Organic Electronics (OLEDs, OPVs) | The halogen atoms can act as leaving groups in cross-coupling reactions to build extended π-conjugated systems. |

| Development of Fluorescent Probes | Chemical and Biological Sensing | The specific substitution may lead to unique solvatochromic or ion-specific fluorescence responses. |

| Crystal Engineering | Nonlinear Optics, Ferroelectrics | The potential for directed self-assembly through halogen bonding could lead to materials with interesting solid-state properties. |

| Organometallic Complexes | Phosphorescent Materials, Catalysis | The coumarin core can act as a ligand for metal centers, with the halogens influencing the electronic properties of the resulting complex. |

It is important to reiterate that these are prospective research avenues based on the known properties of related halogenated coumarins. Dedicated experimental and computational studies on this compound are necessary to validate these hypotheses and to fully understand its potential in the field of advanced materials. The absence of such studies in the current body of scientific literature underscores that this particular halogenated coumarin remains a largely unexplored component for material innovation.

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-4-chlorocoumarin, and how do reaction conditions influence yield?

Synthesis typically involves halogenation of coumarin precursors. A common approach is bromination at the 7-position followed by chlorination at the 4-position. Key factors include:

- Halogenation agents : Use of N-bromosuccinimide (NBS) for bromination and sulfuryl chloride (SO₂Cl₂) for chlorination under controlled temperatures (0–5°C) to avoid overhalogenation .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while dichloromethane (DCM) improves selectivity for monohalogenation .

- Yield optimization : Yields range from 60–75% depending on stoichiometric ratios of halogenating agents and reaction time .

Q. How can structural confirmation of this compound be reliably achieved?

Use a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : H NMR shows characteristic peaks for aromatic protons (δ 6.8–7.5 ppm) and halogen substituents (downfield shifts due to electron-withdrawing effects) .

- X-ray crystallography : Resolves spatial arrangement of bromine and chlorine atoms, confirming substitution patterns (e.g., bond angles and distances) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] at m/z 273.91) .

Q. What safety protocols are critical when handling this compound?

- Hazard classification : Classified as harmful (H302, H315, H319, H335) due to potential toxicity and irritancy .

- Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and employ emergency eye-wash stations. Store in amber glass vials under inert gas to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic insights : Bromine at the 7-position acts as a better leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy compared to chlorine. Chlorine at the 4-position stabilizes intermediates via resonance, affecting regioselectivity .

- Experimental validation : DFT calculations (e.g., using Gaussian or WebMO) predict charge distribution and transition states, corroborated by kinetic studies (e.g., Hammett plots) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer data may arise from:

- Purity issues : HPLC purity thresholds (>95%) reduce false positives/negatives. Impurities like unreacted 4-chlorocoumarin can skew bioassay results .

- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines. Compare results across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .

Q. How can computational chemistry optimize the design of this compound-based probes for enzyme inhibition?

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Focus on halogen bonding between Br/Cl and active-site residues .

- MD simulations : GROMACS simulations (100 ns) assess stability of enzyme-ligand complexes. Metrics like RMSD (<2 Å) validate binding modes .

Methodological Guidance

Q. What chromatographic techniques are most effective for purifying this compound?

Q. How to analyze substituent effects on the fluorescence properties of this compound?

- Spectrofluorometry : Measure λem (450–500 nm) in ethanol. Compare quantum yields (Φ) with unsubstituted coumarin (Φ ≈ 0.1) to quantify electron-withdrawing effects of Br/Cl .

- Solvatochromism studies : Test in solvents of varying polarity (e.g., hexane vs. DMSO) to correlate Stokes shift with solvent dielectric constant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.